2-Methylnonan-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylnonan-5-amine: is an organic compound with the molecular formula C10H23N . It is a type of amine, which means it contains a nitrogen atom bonded to a hydrocarbon framework. This compound is characterized by a methyl group attached to the second carbon and an amine group attached to the fifth carbon of a nonane chain .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylnonan-5-amine can be synthesized through various methods. One common method involves the nucleophilic substitution of haloalkanes. For instance, a haloalkane such as 2-methyl-5-chlorononane can react with ammonia or an amine under suitable conditions to form this compound . The reaction typically requires a solvent like ethanol and is carried out under reflux conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of nitriles. For example, 2-methyl-5-nonanenitrile can be hydrogenated in the presence of a catalyst such as palladium on carbon to yield this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Methylnonan-5-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions with alkyl halides to form substituted amines
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Alkyl halides like methyl iodide (CH3I) or ethyl bromide (C2H5Br) are commonly used.
Major Products:
Oxidation: Amides or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Substituted amines.
Scientific Research Applications
2-Methylnonan-5-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of amine metabolism and enzyme interactions.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Methylnonan-5-amine involves its interaction with specific molecular targets. As an amine, it can act as a nucleophile, participating in various biochemical reactions. It may interact with enzymes and receptors, influencing their activity and leading to various physiological effects. The exact pathways and targets depend on the specific context in which the compound is used .
Comparison with Similar Compounds
2-Methylnonane: A hydrocarbon with a similar structure but lacking the amine group.
5-Aminononane: A compound with an amine group at the fifth carbon but without the methyl group at the second carbon.
2-Methyl-5-nonanone: A ketone with a similar structure but with a carbonyl group instead of an amine group
Uniqueness: 2-Methylnonan-5-amine is unique due to the presence of both a methyl group and an amine group on a nonane chain. This specific arrangement allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
773822-66-5 |
---|---|
Molecular Formula |
C10H23N |
Molecular Weight |
157.30 g/mol |
IUPAC Name |
2-methylnonan-5-amine |
InChI |
InChI=1S/C10H23N/c1-4-5-6-10(11)8-7-9(2)3/h9-10H,4-8,11H2,1-3H3 |
InChI Key |
VQAAJTACUMDJNM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCC(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.